2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Overview
Description
This typically includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The description might also include the compound’s uses and applications.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and optimal conditions for the synthesis.Molecular Structure Analysis
This involves detailing the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the types of bonds between atoms.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition in Material Science:
- Application: Cd(II) Schiff base complexes, incorporating 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been examined for their corrosion inhibition properties on mild steel in acidic environments. These complexes have shown promising results in protecting mild steel surfaces from corrosion.
- Source: (Das et al., 2017).
Synthesis of Antimicrobial Compounds:
- Application: Piperidine derivatives, including 2-(piperazin-1-yl)ethanamine, have been synthesized and demonstrated significant in vitro antimicrobial activity. These compounds hold potential in developing new antibacterial and antifungal drugs.
- Source: (Rajkumar et al., 2014).
Kinetic Studies in Organic Chemistry:
- Application: The kinetics of aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including 2-(piperidin-1-yl)ethylamine, have been studied. This research aids in understanding the mechanistic aspects of aminolysis in organic reactions.
- Source: (Um et al., 2009).
Development of Integrin Antagonists in Medicinal Chemistry:
- Application: Compounds such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which include piperidine derivatives, are being explored as potent and orally active fibrinogen receptor antagonists. These are significant in the development of new therapeutic agents for antithrombotic treatment.
- Source: (Hayashi et al., 1998).
Synthesis of Antitumor Compounds:
- Application: Piperidine derivatives have been synthesized and evaluated for their potential as cytotoxic and anticancer agents. These studies provide a foundation for the development of new classes of drugs for cancer treatment.
- Source: (Dimmock et al., 1998).
Safety And Hazards
This involves detailing the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthesis methods, new applications, or new reactions.
properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHMRVHTMHDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389891, DTXSID201293404 | |
Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
CAS RN |
769-24-4, 1788-35-8 | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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